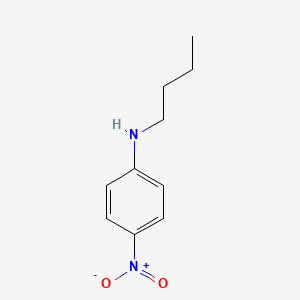

N-butyl-4-nitroaniline

Vue d'ensemble

Description

N-butyl-4-nitroaniline is an organic compound with the molecular formula C10H14N2O2. It is known for its applications in nonlinear optical and optoelectronic devices due to its unique properties as an organic chromophore crystal . The compound is characterized by its yellow crystalline appearance and is used in various scientific and industrial applications.

Applications De Recherche Scientifique

N-butyl-4-nitroaniline has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

N-butyl-4-nitroaniline, an organic chromophore crystal , primarily targets the aromatic nitro group and the aromatic amine group . The nitro group is a meta director, meaning it directs incoming electrophiles to the meta position relative to itself . The amine group is an ortho/para director, directing incoming electrophiles to the ortho and para positions .

Mode of Action

The mode of action of this compound involves a series of reactions. The nitro group undergoes nitration as the first step . Following nitration, the nitro group is converted to an amine . This conversion must occur last because the amine group is an ortho/para director . The compound’s interaction with its targets results in changes to the structure and properties of the molecule .

Biochemical Pathways

The compound’s interactions with the nitro and amine groups suggest that it may influence pathways involving these functional groups .

Result of Action

The result of this compound’s action is the formation of a molecule with altered structural and electronic properties . The compound’s interactions with its targets result in changes to the structure and properties of the molecule . The compound’s quantum chemical calculations, such as HOMO-LUMO and molecular electrostatic potential, were calculated and presented for this compound .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall behavior . .

Analyse Biochimique

Biochemical Properties

N-butyl-4-nitroaniline plays a significant role in biochemical reactions, particularly in the field of nonlinear optics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules is primarily through hydrogen bonding and intermolecular charge transfer. These interactions enhance the nonlinear optical response of this compound, making it a valuable compound in optoelectronic applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the modulation of protein kinases and phosphatases, which are crucial for cellular communication and function. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties. Long-term exposure to this compound can result in alterations in cellular function, including changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal cellular processes. These threshold effects highlight the importance of dosage in studying the biochemical properties of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes. These interactions can lead to changes in the overall metabolic profile of cells, influencing cellular function and health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its biochemical properties and interactions with other biomolecules .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical properties .

Méthodes De Préparation

N-butyl-4-nitroaniline can be synthesized through a slow solvent evaporation method . This involves dissolving the compound in a suitable solvent and allowing it to evaporate slowly, leading to the formation of single crystals. The process is typically carried out under controlled conditions to ensure the purity and quality of the crystals. Industrial production methods may involve large-scale recrystallization processes to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

N-butyl-4-nitroaniline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peroxyacids.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs the incoming substituents to the meta position.

Common reagents used in these reactions include hydrogen peroxide, peroxyacids, and hydrogen gas. Major products formed from these reactions include the corresponding amine derivatives and substituted aromatic compounds .

Comparaison Avec Des Composés Similaires

N-butyl-4-nitroaniline can be compared with other similar compounds such as:

4-nitroaniline: Similar in structure but lacks the butyl group, leading to different physical and chemical properties.

N-ethyl-4-nitroaniline: Contains an ethyl group instead of a butyl group, resulting in variations in its optical and electronic properties.

N-methyl-4-nitroaniline: Features a methyl group, which affects its reactivity and applications compared to this compound.

This compound is unique due to its specific molecular structure, which imparts distinct optical properties and makes it suitable for specialized applications in nonlinear optics and optoelectronics .

Activité Biologique

N-butyl-4-nitroaniline is a nitroaniline derivative that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 192.22 g/mol

- IUPAC Name : this compound

The presence of the nitro group (-NO) is significant as it can undergo reduction in biological systems, potentially leading to various active metabolites that influence cellular functions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reduction Pathways : The nitro group can be reduced to form amino derivatives, which may exhibit different biological activities. This reduction can occur enzymatically within cells, impacting metabolic pathways and leading to various physiological effects .

- Antimicrobial Activity : Nitroanilines have been studied for their antimicrobial properties. Research indicates that compounds with nitro groups often display significant antibacterial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Potential : Some studies suggest that nitroanilines may possess anticancer properties due to their ability to induce apoptosis in cancer cells through oxidative stress mechanisms .

Toxicological Profile

The toxicological effects of this compound have been evaluated in various studies:

- Acute Toxicity : Animal studies indicate that exposure to high concentrations can lead to neurotoxic effects, including central nervous system depression .

- Chronic Exposure Risks : Prolonged exposure may result in reproductive toxicity and genotoxicity, necessitating careful handling in industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 20 μM, indicating significant antibacterial activity .

Case Study 2: Photocatalytic Reduction

Research has shown that this compound can undergo photocatalytic reduction processes when exposed to specific catalysts. For instance, a study highlighted the complete conversion of 4-nitroaniline derivatives under visible light using ZnSn(OH) nanoparticles as a catalyst . This suggests potential applications in environmental remediation.

Data Tables

Here are summarized findings from various studies regarding the biological activity of this compound:

Propriétés

IUPAC Name |

N-butyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-8-11-9-4-6-10(7-5-9)12(13)14/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTYPOBEIDJYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396621 | |

| Record name | N-butyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58259-34-0 | |

| Record name | N-Butyl-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58259-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-butyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential optoelectronic applications of N-butyl-4-nitroaniline based on its investigated properties?

A1: The research article [] investigates the growth, spectral, and quantum chemical properties of this compound single crystals. The study highlights its potential for nonlinear optical (NLO) and optoelectronic device applications. [] This is attributed to the material's strong optical absorption in the blue region and large hyperpolarizability, suggesting its suitability for applications such as frequency doubling, optical switching, and data storage. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.